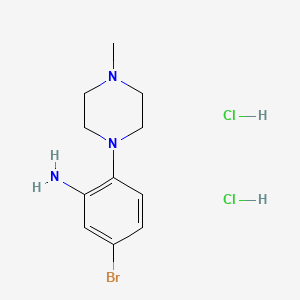

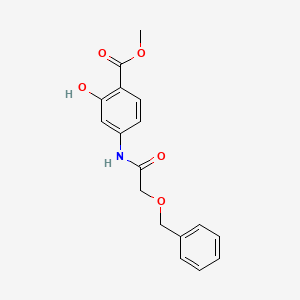

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Overview

Description

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, also known as MBHB, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of benzamide derivatives and is often used as a reference compound for the development of new drugs.

Scientific Research Applications

Overview of Chemical Derivatives and Their Research Implications

Antiparasitic and Antimicrobial Applications

Research into derivatives of methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate reveals their potential in developing antiparasitic drugs. For instance, derivatives such as 4-amino-2-ethoxybenzoic acid have demonstrated significant anticoccidial activity, suggesting a promising avenue for creating new antiparasitic agents (Rogers et al., 1964). Furthermore, the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, by skin microsomes and cytosol from humans and minipigs, offers insights into the dermal absorption and metabolism of these compounds, relevant to their antimicrobial applications (Jewell et al., 2007).

Organic Synthesis and Medicinal Chemistry

The palladium-catalyzed CH functionalization for oxindole synthesis, utilizing compounds related to methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, showcases the chemical's role in facilitating complex organic reactions. This methodology supports the synthesis of pharmacologically relevant structures, indicating its utility in medicinal chemistry (Magano et al., 2014).

Photodegradation Studies

Photodegradation studies of parabens, which share a core structure with methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, shed light on environmental and toxicological aspects. These studies provide crucial data on the stability and breakdown of chemical compounds upon exposure to light, contributing to a better understanding of their environmental impact and safety profile (Gmurek et al., 2015).

Enzymatic Activity and Metabolism

Investigations into the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases in humans highlight the enzymatic processes affecting compounds structurally similar to methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate. Understanding these metabolic pathways is crucial for assessing the bioavailability and potential toxicity of these chemicals in human health (Abbas et al., 2010).

properties

IUPAC Name |

methyl 2-hydroxy-4-[(2-phenylmethoxyacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(9-15(14)19)18-16(20)11-23-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRKGDVKADUHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NC(=O)COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)

![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)

![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)

![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)